2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the carboxamide group. The pyrrolidinone moiety is then attached through a series of condensation reactions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4), are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidinone moiety and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring often have comparable chemical reactivity and applications.
Uniqueness
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of a furan ring and a pyrrolidinone moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-6-3-9(7(2)16-6)11(15)13-8-4-10(14)12-5-8/h3,8H,4-5H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOVVBDDGIRQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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